molecular formula C8H8N2 B1208307 1-Aminoindole CAS No. 53406-38-5

1-Aminoindole

Cat. No. B1208307
CAS RN: 53406-38-5
M. Wt: 132.16 g/mol
InChI Key: VUSYGSNEEYEGGX-UHFFFAOYSA-N
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Patent
US05336673

Procedure details

To 50 ml of N,N-dimethylformamide were added 24.55 g(440 mmol) of potassium hydroxide and 3.201 g(27.3 mmol) of 1H-indole, and 6.15 g (54.4 mmol) of hydroxylamine-0-sulfonic acid was added thereto in small amounts under stirring. After stirring the reaction mixture at room temperature for 1 hour, 50 ml of water was added thereto and it was extracted three times with 100 ml of benzene. The extract was washed with water, dried and concentrated under the reduced pressure. Silica gel column chromatography of the residue using 50% dichloromethane/n-hexane as an eluent gave 1.16 g of the desired compound(32%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
24.55 g
Type
reactant
Reaction Step One
Quantity
3.201 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
C[N:2](C)C=O.[OH-].[K+].[NH:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9]1.NOS(O)(=O)=O>O>[NH2:2][N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
24.55 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3.201 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
6.15 g
Type
reactant
Smiles
NOS(=O)(=O)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
in small amounts under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After stirring the reaction mixture at room temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
it was extracted three times with 100 ml of benzene
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under the reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NN1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.